3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one typically involves the reaction of 2-phenyl-4H-1-benzopyran-4-one with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-phenyl-4H-1-benzopyran-4-one
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems would be employed to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, solvents like ethanol or methanol, room temperature to mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), solvents like acetonitrile, room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF), low temperatures.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Scientific Research Applications
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is used as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This interaction can induce apoptosis in cancer cells by disrupting critical cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-1-benzopyran-4-one: Lacks the isothiocyanate group but shares the benzopyran core structure.
3-Isothiocyanato-6-methyl-2-phenyl-4H-1-benzopyran-4-one: Similar structure with an additional methyl group.
Uniqueness
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This functional group allows the compound to engage in specific chemical reactions and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
84381-58-8 |
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Molecular Formula |
C16H9NO2S |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-isothiocyanato-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H9NO2S/c18-15-12-8-4-5-9-13(12)19-16(14(15)17-10-20)11-6-2-1-3-7-11/h1-9H |
InChI Key |
SDWHPEFUQGEHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N=C=S |
Origin of Product |
United States |
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